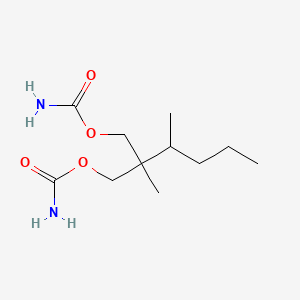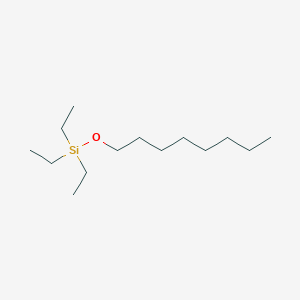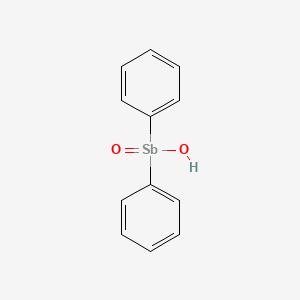
Hydroxy(diphenyl)stibane oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydroxy(diphenyl)stibane oxide is an organometallic compound containing antimony, oxygen, and phenyl groups
準備方法
Synthetic Routes and Reaction Conditions
Hydroxy(diphenyl)stibane oxide can be synthesized through several methods. One common approach involves the reaction of diphenylstibine with hydrogen peroxide under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to ensure the stability of the intermediate products.
Industrial Production Methods
In industrial settings, the production of this compound may involve larger-scale reactions using similar reagents and conditions. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Hydroxy(diphenyl)stibane oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state antimony compounds.
Reduction: It can be reduced back to diphenylstibine under specific conditions.
Substitution: The phenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Higher oxidation state antimony compounds.
Reduction: Diphenylstibine.
Substitution: Various substituted antimony compounds depending on the nucleophile used.
科学的研究の応用
Hydroxy(diphenyl)stibane oxide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of hydroxy(diphenyl)stibane oxide involves its interaction with molecular targets such as enzymes and cellular components. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Its biological activity is often attributed to its ability to generate reactive oxygen species and induce oxidative stress in target cells.
類似化合物との比較
Hydroxy(diphenyl)stibane oxide can be compared with other similar compounds such as:
Diphenylstibine: The parent compound, which lacks the hydroxyl and oxide groups.
Triphenylstibine oxide: A related compound with three phenyl groups instead of two.
Hydroxy(diphenyl)arsane oxide: A similar compound containing arsenic instead of antimony.
Uniqueness
This compound is unique due to its specific combination of antimony, oxygen, and phenyl groups, which confer distinct chemical and biological properties
特性
CAS番号 |
22811-63-8 |
|---|---|
分子式 |
C12H11O2Sb |
分子量 |
308.97 g/mol |
IUPAC名 |
diphenylstibinic acid |
InChI |
InChI=1S/2C6H5.H2O.O.Sb/c2*1-2-4-6-5-3-1;;;/h2*1-5H;1H2;;/q;;;;+1/p-1 |
InChIキー |
OBEVPMODLFYDMV-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C=C1)[Sb](=O)(C2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[Diazo(phenyl)methyl]-4-methoxybenzene](/img/structure/B14699285.png)
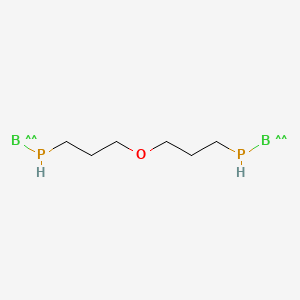
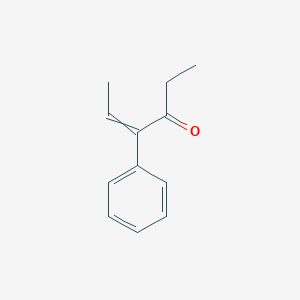

![1,3,4,5,5-Pentachloro-3-(2,2-dichlorocyclopropyl)-2,2-dimethylbicyclo[2.2.1]heptane](/img/structure/B14699294.png)
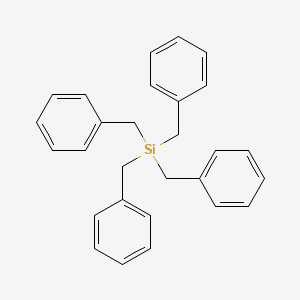



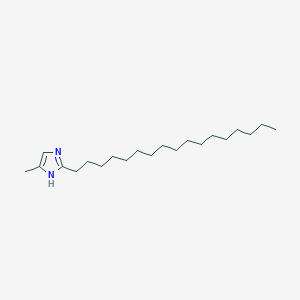
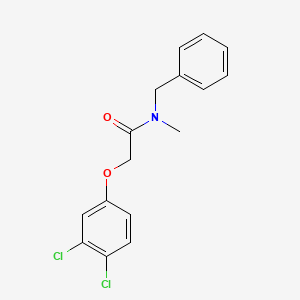
![1,1',1'',1'''-[(5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Pentadecafluoroundecane-1,3-diyl)diphosphoryl]tetraaziridine](/img/structure/B14699348.png)
